Antimycobacterial Potency of the Pyranone–Piperazine Scaffold: Evidence from a Methyl‑Substituted Analog
In a series of 3‑hydroxy‑6‑methyl‑2‑((4‑substitutedpiperazin‑1‑yl)methyl)‑4H‑pyran‑4‑one analogs, compound 7 (bearing a 4‑phenylpiperazine substituent structurally analogous to the target compound) demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mycobacterium smegmatis, whereas other compounds in the same series showed only moderate to low activity [1]. This provides a class‑level benchmark: the target compound, which lacks the 6‑methyl group but retains the 5‑hydroxy‑2‑(4‑phenylpiperazin‑1‑ylmethyl)‑pyran‑4‑one core, is the closest commercially available mimic of this active lead.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested; inferred from analog compound 7 with 4‑phenylpiperazine substituent |
| Comparator Or Baseline | Compound 7 (3‑hydroxy‑6‑methyl‑2‑((4‑phenylpiperazin‑1‑yl)methyl)‑4H‑pyran‑4‑one): MIC = 4 µg/mL vs. other series members: moderate to high MICs |
| Quantified Difference | Compound 7: 4 µg/mL; other series members: >4 µg/mL (qualitative rank) |
| Conditions | Broth microdilution assay against M. smegmatis |
Why This Matters
Researchers pursuing antimycobacterial lead optimization can use the target compound as a direct structural analog of a validated hit, reducing synthetic burden for SAR studies.
- [1] Kurnaz, İ. A. et al. 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. Turkish Journal of Chemistry, 2009, 33, 803-812. View Source
